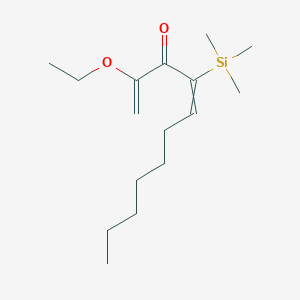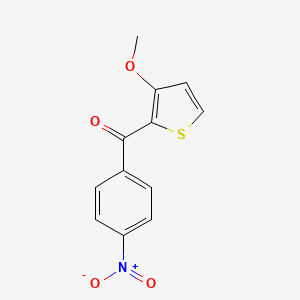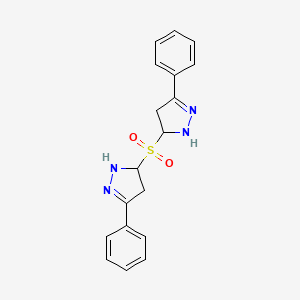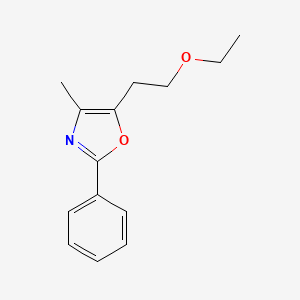
2-Ethoxy-4-(trimethylsilyl)undeca-1,4-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-4-(trimethylsilyl)undeca-1,4-dien-3-one is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethoxy group, a trimethylsilyl group, and a conjugated diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(trimethylsilyl)undeca-1,4-dien-3-one typically involves a multi-step process. One common method is the 1,6-conjugate addition initiated formal [4+2] annulation of p-quinone methides with sulfonyl allenols . This method allows for the formation of the desired compound under mild reaction conditions and in good yield. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reaction.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the principles of organic synthesis and scale-up processes can be applied. Industrial production would likely involve optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-4-(trimethylsilyl)undeca-1,4-dien-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethoxy and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-Ethoxy-4-(trimethylsilyl)undeca-1,4-dien-3-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-4-(trimethylsilyl)undeca-1,4-dien-3-one involves its interaction with molecular targets through its conjugated diene system. This system allows for electrophilic and nucleophilic attacks, leading to various chemical transformations. The molecular pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Diarylpenta-1,4-dien-3-one: Known for its potential anticancer properties.
Penta-1,4-dien-3-one oxime ether derivatives: Studied for their antiviral and antibacterial activities.
Uniqueness
2-Ethoxy-4-(trimethylsilyl)undeca-1,4-dien-3-one is unique due to its specific combination of functional groups and the presence of a trimethylsilyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
647024-54-2 |
|---|---|
Formule moléculaire |
C16H30O2Si |
Poids moléculaire |
282.49 g/mol |
Nom IUPAC |
2-ethoxy-4-trimethylsilylundeca-1,4-dien-3-one |
InChI |
InChI=1S/C16H30O2Si/c1-7-9-10-11-12-13-15(19(4,5)6)16(17)14(3)18-8-2/h13H,3,7-12H2,1-2,4-6H3 |
Clé InChI |
CXKXVKQANVCFAL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=C(C(=O)C(=C)OCC)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-ethoxyphenyl)-3-methyl-](/img/structure/B12587459.png)
![1-[(Pyridin-4-yl)methyl]phthalazine](/img/structure/B12587466.png)
![2-(hexylamino)-N-[3-[[2-(hexylamino)acetyl]amino]phenyl]acetamide](/img/structure/B12587472.png)

![Benzo[f]quinoline, 1-(3-chlorophenyl)-3-(2-thienyl)-](/img/structure/B12587487.png)

![Benzamide, 2-chloro-5-nitro-N-[4-[(5-nitro-2-pyridinyl)oxy]phenyl]-](/img/structure/B12587503.png)
![1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]](/img/structure/B12587510.png)

![5-[3-(Perylene-3-ylmethoxy)-1-propynyl]-2'-deoxyuridine](/img/structure/B12587518.png)
![dimethyl 2-methyl-2-[(1S)-2-nitro-1-phenylethyl]propanedioate](/img/structure/B12587521.png)

